N-(3-acetamidophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetamidophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide, also known as APYSA, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. APYSA is a sulfhydryl-containing compound that exhibits a unique mechanism of action, making it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Pharmacological Evaluation
A study by Shukla et al. (2012) focused on the design, synthesis, and pharmacological evaluation of BPTES analogs, which are allosteric inhibitors of kidney-type glutaminase (GLS), to identify more potent GLS inhibitors with improved drug-like properties. One of the analogs showed similar potency and better solubility compared to BPTES, demonstrating its potential in attenuating the growth of human lymphoma B cells both in vitro and in vivo (Shukla et al., 2012).
Vibrational Spectroscopic Analysis
Research by Mary et al. (2022) characterized the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide using Raman and Fourier transform infrared spectroscopy. The study provided insights into the geometric equilibrium, hydrogen bond interactions, and vibrational wavenumbers of the compound, contributing to a deeper understanding of its stereo-electronic interactions and stability (Mary et al., 2022).
Structural-Activity Relationships
Stec et al. (2011) investigated the structure-activity relationships of PI3K/mTOR dual inhibitors, including a compound with a similar structure to N-(3-acetamidophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide. The study aimed to improve metabolic stability and reduce deacetylation, contributing to the development of more stable and potent inhibitors (Stec et al., 2011).
Patent Analysis for Therapeutic Applications
Habernickel (2002) provided an overview of the therapeutic applications of pyridazino(4,5-b)indole-1-acetamide compounds, including their activity in various areas such as cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic treatments. This reflects the broad therapeutic potential of compounds related to this compound (Habernickel, 2002).
Propiedades
IUPAC Name |
N-(3-acetamidophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-13(25)21-15-3-2-4-16(11-15)22-18(26)12-27-19-6-5-17(23-24-19)14-7-9-20-10-8-14/h2-11H,12H2,1H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJULEJRTJBDQGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.